molecular formula C7H15Cl2N2O4P B565301 Carboxyphosphamide-d4 CAS No. 1246817-74-2

Carboxyphosphamide-d4

Cat. No. B565301
CAS RN: 1246817-74-2
M. Wt: 297.105
InChI Key: QLAKAJLYYGOZQL-RRVWJQJTSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

  • Carboxyphosphamide is an inactive metabolite of Cyclophosphamide, and its production can significantly vary among individuals. The variability in metabolism can have important implications for the therapeutic effect and toxicity of Cyclophosphamide (Boddy et al., 1992).

  • Deuterium-labeled analogs of Cyclophosphamide and its metabolites, including Carboxyphosphamide-d4, have been synthesized for quantitative analysis in human body fluids. These analogs are important for studying the pharmacokinetics and metabolism of Cyclophosphamide in cancer treatment (Griggs & Jarman, 1975).

  • The metabolism of Cyclophosphamide, including the production of Carboxyphosphamide, was studied in children with various malignancies. The results showed significant inter-patient variability in metabolism, which could affect the clinical efficacy of the drug (Yule et al., 1995).

  • A study developed a method using liquid chromatography/tandem mass spectrometry (LC/MS/MS) for the simultaneous quantification of urinary concentrations of Cyclophosphamide and its main metabolites, including Carboxyphosphamide (Kasel et al., 2004).

properties

IUPAC Name

3-[amino-[2-chloroethyl-(2-chloro-1,1,2,2-tetradeuterioethyl)amino]phosphoryl]oxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15Cl2N2O4P/c8-2-4-11(5-3-9)16(10,14)15-6-1-7(12)13/h1-6H2,(H2,10,14)(H,12,13)/i2D2,4D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLAKAJLYYGOZQL-BYUTVXSXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COP(=O)(N)N(CCCl)CCCl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])Cl)N(CCCl)P(=O)(N)OCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15Cl2N2O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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